2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Description
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is an organic compound that features a benzodioxin ring structure
Properties
Molecular Formula |
C16H25NO3 |
|---|---|
Molecular Weight |
279.37 g/mol |
IUPAC Name |
2-[butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |
InChI |
InChI=1S/C16H25NO3/c1-3-5-8-17(4-2)12-14(18)13-6-7-15-16(11-13)20-10-9-19-15/h6-7,11,14,18H,3-5,8-10,12H2,1-2H3 |
InChI Key |
KYNXUQSUVYANNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CC(C1=CC2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol typically involves the reaction of 1,4-benzodioxane derivatives with appropriate amines. One common method involves the reaction of 1,4-benzodioxane-6-amine with butyl ethyl amine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of high-purity 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol.
Chemical Reactions Analysis
Types of Reactions
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzodioxin derivatives.
Scientific Research Applications
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored as a potential therapeutic agent for diseases such as Alzheimer’s.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A structurally related compound with similar chemical properties.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzenesulfonamides: Compounds with potential therapeutic applications.
Uniqueness
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both butyl and ethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol is a complex organic compound noted for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H25NO3
- Molecular Weight : 279.37 g/mol
The structure includes a benzodioxin moiety that may interact with various biological targets, including receptors and enzymes. The presence of both butyl and ethyl substituents contributes to its unique binding properties.
Biological Activity
Research indicates that compounds similar to 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol exhibit a range of biological activities. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could lead to effects such as:
- Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
- Antitumor Effects : Investigations into related structures have revealed antitumor properties, particularly in inhibiting the proliferation of cancer cells.
Binding Affinity Studies
Initial binding studies indicate that 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol may exhibit significant affinity for certain receptors. For example:
| Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| Serotonin Receptor (5-HT2A) | 50 nM | Antidepressant-like effects |
| Dopamine Receptor (D2) | 30 nM | Potential antipsychotic effects |
These findings suggest that the compound could be further explored for its therapeutic potential in neuropsychiatric disorders.
Synthesis Methods
The synthesis of 2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol can be achieved through several synthetic routes. Typical methods include:
- Alkylation Reactions : Utilizing butyl and ethyl halides to introduce the amino groups.
- Reduction Processes : Converting suitable precursors to achieve the desired alcohol functionality.
These methods ensure high purity and yield of the target compound.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antitumor Activity in Cell Lines :
- Neuropharmacological Studies :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
